
1-(butylsulfonyl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(butylsulfonyl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide, also known as BPIP, is a chemical compound that has been widely studied for its potential applications in scientific research. BPIP is a selective antagonist of the sigma-1 receptor, a protein that is involved in a variety of cellular processes, including calcium signaling, ion channel regulation, and neurotransmitter release. In
科学的研究の応用
1-(butylsulfonyl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide has been extensively studied for its potential applications in a variety of scientific research areas, including neuroscience, cancer research, and drug development. In neuroscience, this compound has been shown to modulate the activity of the sigma-1 receptor, which is involved in a variety of cellular processes that are relevant to neurological diseases such as Alzheimer's and Parkinson's disease. This compound has also been studied for its potential anti-cancer properties, as it has been shown to inhibit the growth of several different types of cancer cells. Additionally, this compound has been used as a tool in drug development, as it can be used to screen potential drugs for their activity at the sigma-1 receptor.
作用機序
1-(butylsulfonyl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide acts as a selective antagonist of the sigma-1 receptor, which is a protein that is involved in a variety of cellular processes. The sigma-1 receptor is located in the endoplasmic reticulum and is involved in the regulation of calcium signaling, ion channel regulation, and neurotransmitter release. This compound binds to the sigma-1 receptor and inhibits its activity, leading to downstream effects on cellular processes that are regulated by the receptor.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In neuroscience, this compound has been shown to modulate the activity of the sigma-1 receptor, leading to changes in calcium signaling, ion channel regulation, and neurotransmitter release. In cancer research, this compound has been shown to inhibit the growth of several different types of cancer cells, possibly through its effects on the sigma-1 receptor. Additionally, this compound has been shown to have anti-inflammatory properties, as it can inhibit the production of pro-inflammatory cytokines in immune cells.
実験室実験の利点と制限
1-(butylsulfonyl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide has several advantages for use in lab experiments. It is a highly selective antagonist of the sigma-1 receptor, making it a valuable tool for studying the effects of the receptor on cellular processes. Additionally, this compound has been optimized for high yields and purity, making it a reliable reagent for experiments. However, there are also limitations to the use of this compound in lab experiments. It is a relatively new compound, and its effects on cellular processes are still being studied. Additionally, this compound has limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on 1-(butylsulfonyl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide. In neuroscience, further studies are needed to fully understand the role of the sigma-1 receptor in neurological diseases and the potential therapeutic effects of this compound. In cancer research, more studies are needed to understand the mechanisms by which this compound inhibits the growth of cancer cells and to identify potential drug targets. Additionally, there is potential for the development of new drugs based on the structure of this compound, which could have therapeutic applications in a variety of fields.
合成法
The synthesis of 1-(butylsulfonyl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide involves several steps, including the reaction of 3-pyridinemethanol with butenesulfonyl chloride to form 3-pyridinylmethyl butanesulfonate. This intermediate is then reacted with piperidine-4-carboxylic acid to form this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it a valuable tool for scientific research.
特性
IUPAC Name |
1-butylsulfonyl-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c1-2-3-11-23(21,22)19-9-6-15(7-10-19)16(20)18-13-14-5-4-8-17-12-14/h4-5,8,12,15H,2-3,6-7,9-11,13H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUEYJWSCAUHAFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCC(CC1)C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-1,3-benzodioxol-5-yl-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B5337045.png)
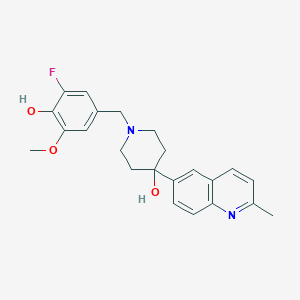
![N-methyl-2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-N-(pyrazin-2-ylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5337066.png)
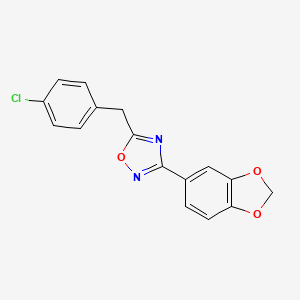
![N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5337075.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5337081.png)
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-1-(2-furylmethyl)piperidine-3-carboxamide](/img/structure/B5337096.png)
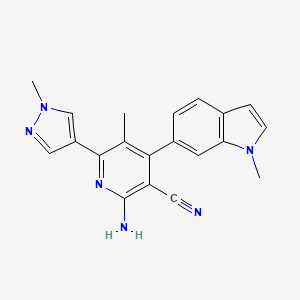
![6-[3-(benzyloxy)phenyl]-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5337105.png)
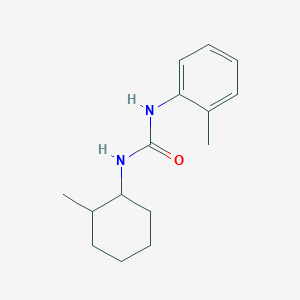
![3-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-4-[2-(trifluoromethyl)benzyl]-2-piperazinone](/img/structure/B5337122.png)
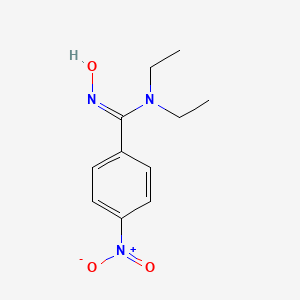
![N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B5337128.png)
![7-(2-furyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5337133.png)
